![molecular formula C23H27N3O3 B026854 Benafentrine CAS No. 35135-01-4](/img/structure/B26854.png)
Benafentrine
Vue d'ensemble
Description
Benafentrine is a compound with the molecular formula C23H27N3O3 . It is also known by other synonyms such as Benafentrinum and Benzafentrine .
Molecular Structure Analysis
The molecular structure of Benafentrine consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The IUPAC name for Benafentrine is N - [4- [ (4 aS ,10 bR )-8,9-dimethoxy-2-methyl-3,4,4 a ,10 b -tetrahydro-1 H -benzo [c] [1,6]naphthyridin-6-yl]phenyl]acetamide . The molecular weight of Benafentrine is 393.5 g/mol .Applications De Recherche Scientifique
Targeted Drug Delivery for Bone Diseases and Bone Regeneration : Nanostructured particles and scaffolds, similar to Benafentrine's structure, are being studied for targeted drug delivery in bone diseases and bone regeneration. This approach has shown promising potential in improving treatment outcomes in these areas (Gu et al., 2013).
Behavioral Changes in Male Sexual Deviants : Research has shown that drugs like Benperidol and Cyproterone Acetate, which are structurally or functionally related to Benafentrine, can produce significant behavioral changes in male sexual deviants, indicating the potential application of Benafentrine in related therapeutic contexts (Murray et al., 1975).
Autonomic Nervous System Alterations : Modafinil, a drug structurally different but potentially sharing pharmacological pathways with Benafentrine, has been found to increase resting heart rate and blood pressure, suggesting that Benafentrine may similarly influence the autonomic nervous system (Taneja et al., 2005).
GnRH-Agonist Analogues for Various Conditions : Similar to Benafentrine, GnRH-agonist analogues have been approved for treating conditions like prostate cancer, endometriosis, and precocious puberty. They are also used to induce ovulation, indicating potential applications for Benafentrine in these areas (Conn & Crowley, 1991).
Drug Research and Development : The use of Positron Emission Tomography (PET) in drug research and development, including drugs like Benafentrine, can provide crucial insights into pharmacokinetic and pharmacodynamic events. This contributes significantly to drug development and understanding the molecular mechanisms underlying drug action (Fowler et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
Benafentrine primarily targets Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4) , and also acts as a Platelet Activating Factor (PAF) receptor antagonist . PDE3 and PDE4 are enzymes that play crucial roles in intracellular signaling pathways, while PAF is a potent inflammatory mediator.
Mode of Action
Benafentrine acts as an inhibitor of PDE3 and PDE4, thereby increasing the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that regulates various physiological processes . As a PAF receptor antagonist, it prevents PAF from binding to its receptor, thus inhibiting the inflammatory response triggered by PAF .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by Benafentrine leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. This can result in effects such as relaxation of smooth muscle or inhibition of platelet aggregation .
Result of Action
The molecular and cellular effects of Benafentrine’s action primarily involve the modulation of cAMP levels and the inhibition of PAF-induced inflammation. By inhibiting PDE3 and PDE4, Benafentrine can increase cAMP levels, leading to a variety of cellular responses depending on the cell type and context . Its action as a PAF receptor antagonist can help reduce inflammation and associated symptoms .
Propriétés
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188630 | |
Record name | Benafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benafentrine | |
CAS RN |
35135-01-4 | |
Record name | Benafentrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAFENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benafentrine affect cAMP levels within cells, and what is the significance of this interaction?
A1: Benafentrine, a PDE4 inhibitor, increases intracellular cAMP levels by preventing its breakdown. [, ] PDE4 is an enzyme responsible for hydrolyzing cAMP, a crucial secondary messenger involved in various cellular processes. By inhibiting PDE4, Benafentrine allows cAMP to accumulate, leading to downstream effects like the suppression of tumor necrosis factor-alpha (TNF-alpha) generation in human peripheral blood monocytes. [] This mechanism highlights Benafentrine's potential as an anti-inflammatory agent.
Q2: The research mentions a "rolipram binding site" on PDE4. How does Benafentrine interact with this site, and what is the implication of this interaction on its activity?
A2: The research indicates that Benafentrine, similar to Rolipram, displays a strong affinity for the "rolipram binding site" on PDE4. [] Interestingly, the study found that the potency of Benafentrine in inhibiting PDE4 correlated better with its ability to displace [3H]R-(-)-rolipram from this specific binding site than with its direct interaction with the catalytic site of the enzyme. [] This observation suggests that the "rolipram binding site" might be functionally linked to the catalytic domain of PDE4 and that Benafentrine's interaction with this site could allosterically modulate the enzyme's activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.